![molecular formula C10H17NO2 B2596557 1-(2,2-Dimethylpropanoyl)piperidin-4-one CAS No. 71072-37-2](/img/structure/B2596557.png)
1-(2,2-Dimethylpropanoyl)piperidin-4-one
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Overview
Description
“1-(2,2-Dimethylpropanoyl)piperidin-4-one” is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 . It is typically in a solid state and is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(2,2-Dimethylpropanoyl)piperidin-4-one” is 1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2,2-Dimethylpropanoyl)piperidin-4-one” is a solid at room temperature . It has a predicted melting point of 82.86°C and 87-89°C , and a predicted boiling point of approximately 258.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.48 .Scientific Research Applications
- Piperidines are crucial building blocks in drug design. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids . Researchers have explored various synthetic methods for obtaining substituted piperidines, including cyclization, annulation, and multicomponent reactions. The synthesis of 1-(2,2-dimethylpropanoyl)piperidin-4-one falls within this context.
- Piperidinones , like our compound of interest, exhibit diverse biological activities. Scientists have investigated their potential as antimalarial agents, anti-inflammatory compounds, and more. Understanding the pharmacological properties of this compound is essential for drug development .
- Researchers have evaluated structurally simple synthetic 1,4-disubstituted piperidines for antimalarial efficacy. These compounds represent a promising avenue in the fight against malaria, especially considering the emergence of resistance to existing treatments .
- Recent studies have linked piperidinones to pyroptosis , a form of programmed cell death. Specifically, GSDMD-N terminal fragments (which assemble into circular structures) can cause membrane rupture and cell death. Investigating the role of our compound in this process is an active area of research .
- Researchers explore the interactions of piperidinone derivatives with cellular targets. Identifying specific protein receptors or enzymes affected by 1-(2,2-dimethylpropanoyl)piperidin-4-one can guide drug development efforts .
- Understanding the hydrogenation , cyclization , and other reaction pathways leading to piperidinone formation is crucial. Mechanistic insights aid in optimizing synthetic routes and yield .
Synthesis and Medicinal Chemistry
Biological Activity and Pharmacology
Antimalarial Research
Pyroptosis Modulation
Chemical Biology and Target Identification
Mechanistic Studies and Reaction Pathways
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRFXBXTBSAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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